molecular formula C10H7N3O B8281413 6-Amino-7-cyano isoquinolin-1-one

6-Amino-7-cyano isoquinolin-1-one

Cat. No. B8281413
M. Wt: 185.18 g/mol
InChI Key: USIJWVXVFAMMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-7-cyano isoquinolin-1-one is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-7-cyano isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-cyano isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-7-cyano isoquinolin-1-one

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

6-amino-1-oxo-2H-isoquinoline-7-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-3-8-6(4-9(7)12)1-2-13-10(8)14/h1-4H,12H2,(H,13,14)

InChI Key

USIJWVXVFAMMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vial was charged with 7-bromo-6-aminoisoquinolone hydrochloride (203 mg, 0.74 mmol), Zn(CN)2 (1.55 mmol) and Pd(Ph3P)4 (0.37 mmol) in 1.5 mL of dry dimethylacetamide. The vial was sealed and warmed to 100° C. for 20 minutes in a microwave. The reaction was recharged with additional Pd(Ph3P)4 (0.37 mmol) and warmed for another 20 minutes. The reaction was then diluted with 1 N aqueous NaOH and the resulting solids were isolated by filtration (615 mg). The desired product was present in both the solids as well as the filtrate. The solids were purified by suspension in dimethylacetamide, filtration to remove insoluble material and reverse phase HPLC chromatography of the filtrate to afford the desired product as a white solid (62 mg, 46%). The aqueous filtrate from above was neutralized with 1 N aqueous HCl and the resulting crude product was isolated by filtration (233 mg). This additional material was used without further purification.
Name
7-bromo-6-aminoisoquinolone hydrochloride
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.55 mmol
Type
catalyst
Reaction Step One
Quantity
0.37 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.37 mmol
Type
catalyst
Reaction Step Three

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